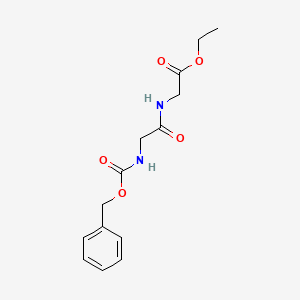
Enrofloxacin Sodium
Descripción general
Descripción
Enrofloxacin Sodium is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, making it effective in treating a variety of infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enrofloxacin Sodium is synthesized through a multi-step chemical processThe final step involves the formation of the sodium salt to enhance solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous processes. The key steps include:
- Preparation of the quinolone core.
- Fluorination and cyclopropylation.
- Formation of the sodium salt.
- Purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Enrofloxacin Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
- Oxidation products include hydroxylated derivatives.
- Reduction products involve modified quinolone cores.
- Substitution reactions yield derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Enrofloxacin Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study fluoroquinolone chemistry and develop new derivatives.
Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.
Medicine: Applied in veterinary medicine to treat bacterial infections in animals. Research is ongoing to explore its potential in human medicine.
Industry: Utilized in the development of diagnostic tools and sensors for detecting bacterial infections
Mecanismo De Acción
Enrofloxacin Sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents bacterial cell division, leading to cell death. The compound’s bactericidal activity is concentration-dependent, with higher concentrations resulting in more rapid bacterial cell death .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity but different side effect profiles.
Enoxacin: A fluoroquinolone used primarily for urinary tract infections .
Uniqueness of Enrofloxacin Sodium:
- This compound is specifically designed for veterinary use, with formulations optimized for animal health.
- It has a unique pharmacokinetic profile, allowing for effective treatment of a wide range of bacterial infections in animals.
- The compound’s ability to be partially metabolized into ciprofloxacin adds to its antibacterial efficacy .
This compound remains a vital tool in veterinary medicine, with ongoing research exploring its full potential in various scientific fields.
Propiedades
IUPAC Name |
sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)16-10-15-13(9-14(16)20)18(24)11-17(19(25)26)23(15)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCIBVPASWGWAZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856107 | |
| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266346-15-0 | |
| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




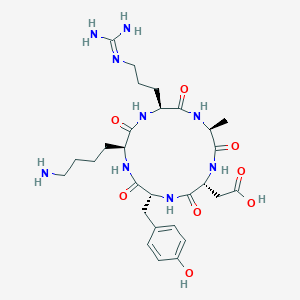
![Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-](/img/structure/B3395787.png)


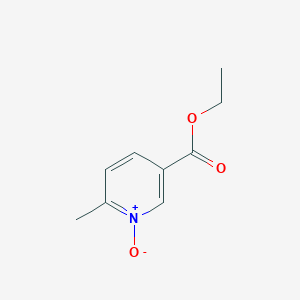
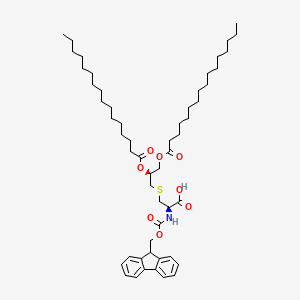
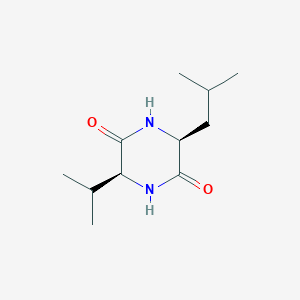
![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)
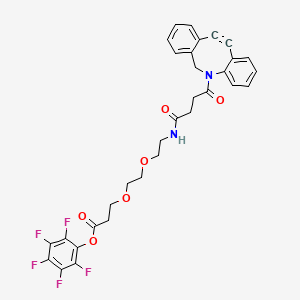
![4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395836.png)
